molecular formula C19H18O3 B8589911 Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

Cat. No. B8589911
M. Wt: 294.3 g/mol
InChI Key: GHIGSBYELLGOPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate is a useful research compound. Its molecular formula is C19H18O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate

InChI

InChI=1S/C19H18O3/c1-2-22-18(21)16-11-7-6-10-15(16)17(20)19(12-13-19)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3

InChI Key

GHIGSBYELLGOPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2(CC2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (2-(ethoxycarbonyl)phenyl)zinc(II) bromide (2.2 mL, 1.1 mmol) was added to a mixture of 1-phenylcyclopropanecarbonyl chloride (0.200 g, 1.1 mmol) and Pd(PPh3)4 (0.0644 g, 0.056 mmol) in THF (1.1 mL), stirred for 2 hours, diluted with EtOAc, washed with 1N HCl and brine, dried (Na2SO4), filtered, and chromatographed (20% Et2O/hexanes) to give 216.2 mg of impure ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate. A mixture of impure ethyl 2-(1-phenylcyclopropanecarbonyl)benzoate (0.216 g, 0.735 mmol) and hydrazine hydrate (0.13 mL, 2.298 mmol) in ethanol (3 mL) was stirred at 75° C. overnight, and concentrated to give 179.7 mg of impure 4-(1-phenylcyclopropyl)phthalazin-1(2H)-one, which was treated with O-(diphenylphosphoryl)hydroxylamine using a method similar to that described in Example 1B to give impure 2-amino-4-(1-phenylcyclopropyl)phthalazin-1(2H)-one.
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
solvent
Reaction Step One
Quantity
0.0644 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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